Quinazoline, 4-hydrazinyl-7-methoxy-

Catalog No.
S15702893
CAS No.
M.F
C9H10N4O
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinazoline, 4-hydrazinyl-7-methoxy-

Product Name

Quinazoline, 4-hydrazinyl-7-methoxy-

IUPAC Name

(7-methoxyquinazolin-4-yl)hydrazine

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C9H10N4O/c1-14-6-2-3-7-8(4-6)11-5-12-9(7)13-10/h2-5H,10H2,1H3,(H,11,12,13)

InChI Key

TXBGUMCGHKFHSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=N2)NN

Quinazoline, 4-hydrazinyl-7-methoxy- is a derivative of quinazoline, a class of heterocyclic compounds characterized by a fused benzene and pyrimidine ring. This compound features a hydrazinyl group at the 4-position and a methoxy group at the 7-position, which influences its chemical properties and biological activities. Quinazoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities .

The chemical reactivity of quinazoline derivatives, including 4-hydrazinyl-7-methoxy-, is primarily dictated by the functional groups present. The hydrazinyl group can participate in nucleophilic reactions, allowing for the formation of various derivatives through reactions with electrophiles such as aldehydes and isocyanates. For instance, reactions with benzaldehyde or substituted benzaldehydes yield hydrazone derivatives, which may exhibit enhanced biological properties . Additionally, the methoxy group can influence the electronic characteristics of the compound, potentially affecting its reactivity and interaction with biological targets.

Quinazoline derivatives are known for their wide-ranging biological activities. The 4-hydrazinyl-7-methoxy- compound has been studied for its potential as an anticancer agent, among other therapeutic applications. Research indicates that quinazoline derivatives can inhibit various enzymes and pathways involved in cancer progression. For instance, some studies have reported their efficacy in inhibiting acetylcholinesterase activity, which is relevant for treating neurodegenerative diseases . Furthermore, the presence of hydrazinyl and methoxy groups may enhance their activity against specific targets or improve their pharmacokinetic profiles.

Several synthesis methods for producing quinazoline derivatives exist:

  • Griess Synthesis: Involves the condensation of anthranilic acid with cyanides to form quinazolinones. This method has been adapted to synthesize various substituted quinazoline derivatives.
  • Niementowski Synthesis: This method utilizes anthranilic acid and formamide under heat to yield 4(3H)-quinazolinones. Modifications using microwave irradiation have improved yields and reduced reaction times .
  • Cyclization Reactions: Many derivatives are synthesized through cyclization reactions involving hydrazines and appropriate carbonyl compounds or other electrophiles .

These methods allow for the introduction of various substituents at different positions on the quinazoline ring, tailoring compounds for specific biological activities.

Quinazoline derivatives find applications across various fields:

  • Medicinal Chemistry: Due to their diverse biological activities, they are investigated as potential drugs for treating cancer, neurodegenerative diseases, and infections.
  • Pharmaceutical Development: Their ability to inhibit specific enzymes makes them candidates for drug development aimed at targeting metabolic pathways in diseases.
  • Research Tools: Quinazolines are also used in biochemical research to study enzyme mechanisms and cellular processes due to their ability to modulate biological functions.

Interaction studies involving quinazoline derivatives typically focus on their binding affinity to specific receptors or enzymes. For example:

  • Enzyme Inhibition: Studies have demonstrated that 4-hydrazinyl-7-methoxy- can inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system .
  • Molecular Docking Studies: Computational studies often accompany experimental work to predict how these compounds interact with target proteins or enzymes at the molecular level. These studies help in understanding structure-activity relationships and guiding further modifications to enhance efficacy.

Several compounds share structural similarities with 4-hydrazinyl-7-methoxy-quinazoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Quinazolin-4(3H)-oneContains a carbonyl group at position 4Exhibits strong anticancer properties
2-MethylquinazolineMethyl group at position 2Enhanced lipophilicity may improve bioavailability
6-HydroxyquinazolineHydroxy group at position 6Potentially increased water solubility
2-AminoquinazolineAmino group at position 2Known for antimicrobial activity

These compounds highlight the versatility of the quinazoline scaffold while showcasing how modifications can lead to distinct biological activities and pharmacological profiles.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

190.08546096 g/mol

Monoisotopic Mass

190.08546096 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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